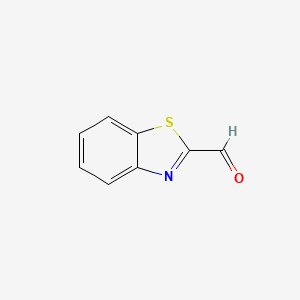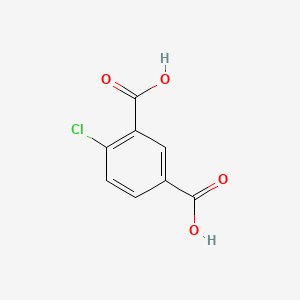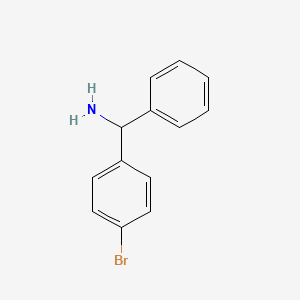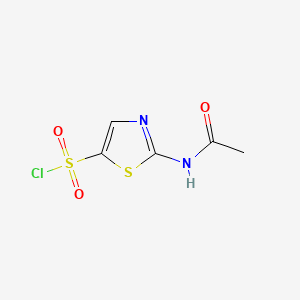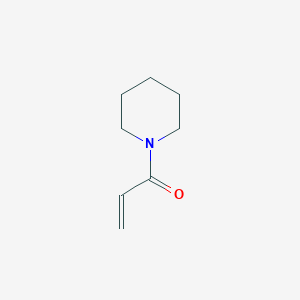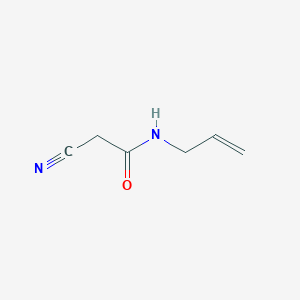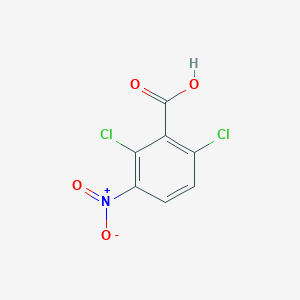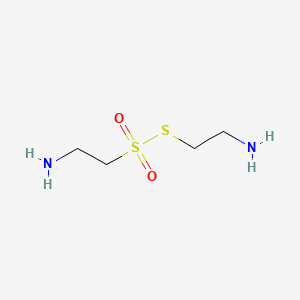
2-(2-Aminoethylsulfonylsulfanyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethylsulfonylsulfanyl)ethanamine is an organic sulfur compound with the molecular formula C4H12N2O2S2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both amino and sulfonylsulfanyl functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Aminoethylsulfonylsulfanyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with sodium sulfite and sodium thiosulfate under controlled conditions. The reaction typically proceeds as follows:
Step 1: 2-chloroethylamine hydrochloride is reacted with sodium sulfite in an aqueous medium to form 2-(2-aminoethylsulfonyl)ethanamine.
Step 2: The intermediate product is then treated with sodium thiosulfate to introduce the sulfanyl group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethylsulfonylsulfanyl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of amino and sulfonylsulfanyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, resulting in the formation of sulfonic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of amine derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been investigated for its potential role in biological systems, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, such as its use in drug development and as a precursor for the synthesis of bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-aminoethylsulfonylsulfanyl)ethanamine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The presence of amino and sulfonylsulfanyl groups allows it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, which contribute to its biological activity.
Comparison with Similar Compounds
2-(2-Aminoethylsulfonylsulfanyl)ethanamine can be compared with other similar compounds, such as:
2-(2-Aminoethylthio)ethanamine: This compound lacks the sulfonyl group, which affects its chemical reactivity and biological activity.
2-(2-Aminoethylsulfonyl)ethanamine:
The presence of both amino and sulfonylsulfanyl groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
2-(2-aminoethylsulfonylsulfanyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKKVBDZUVPNNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)(=O)CCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
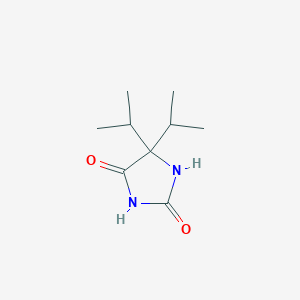
![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)
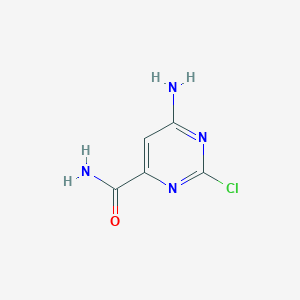
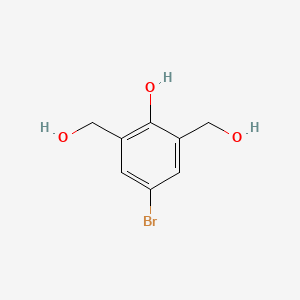
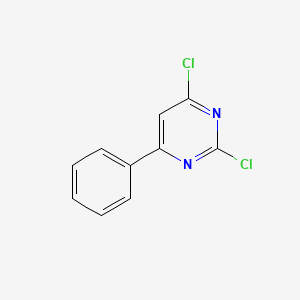
![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)
